molecular formula C17H16ClN3O3S B7710920 N-(2-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methylbenzenesulfonamide

N-(2-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methylbenzenesulfonamide

Cat. No. B7710920
M. Wt: 377.8 g/mol
InChI Key: SZFVAEUUNBRQAD-UHFFFAOYSA-N
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Description

N-(2-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methylbenzenesulfonamide, commonly known as CMBS, is a chemical compound that has been extensively studied for its potential applications in scientific research. CMBS belongs to the class of sulfonamide compounds that have been found to exhibit a wide range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of CMBS involves the inhibition of ion channels and transporters. CMBS binds to the extracellular domain of ion channels and transporters, preventing the movement of ions across the cell membrane. This inhibition leads to a decrease in ion transport and a corresponding decrease in cellular activity. The precise mechanism of inhibition varies depending on the specific ion channel or transporter being targeted.
Biochemical and Physiological Effects
The biochemical and physiological effects of CMBS are diverse and depend on the specific ion channel or transporter being targeted. Inhibition of CFTR by CMBS has been shown to increase airway surface liquid volume, making it a potential therapeutic for the treatment of cystic fibrosis. Inhibition of CaCC by CMBS has been shown to decrease blood pressure, making it a potential therapeutic for the treatment of hypertension. Other potential applications of CMBS include the treatment of epilepsy, chronic pain, and cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of CMBS for lab experiments is its high purity and reliability. The synthesis of CMBS has been optimized for high yield and purity, making it a cost-effective and reliable compound for scientific research. However, one limitation of CMBS is its specificity for certain ion channels and transporters. This specificity limits its potential applications and requires careful consideration when designing experiments.

Future Directions

There are several future directions for the study of CMBS. One potential direction is the development of more specific inhibitors for ion channels and transporters. This would allow for more precise targeting of cellular activity and could lead to the development of new therapeutics for a wide range of diseases. Another potential direction is the study of the long-term effects of CMBS inhibition on cellular function and health. This could provide valuable insights into the mechanisms of ion channel and transporter activity and could lead to the development of new treatments for chronic diseases. Overall, the study of CMBS has the potential to significantly advance our understanding of cellular function and disease pathology.

Synthesis Methods

The synthesis of CMBS involves the reaction of 4-methylbenzenesulfonyl chloride with 3-(4-chlorophenyl)-1,2,4-oxadiazol-5-amine in the presence of triethylamine. The resulting product is then treated with ethylene oxide to form N-(2-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methylbenzenesulfonamide. The synthesis of CMBS has been optimized for high yield and purity, making it a reliable and cost-effective compound for scientific research.

Scientific Research Applications

CMBS has been extensively studied for its potential applications in scientific research. One of the main applications of CMBS is in the study of ion channels and transporters. CMBS has been found to inhibit the activity of several ion channels, including the cystic fibrosis transmembrane conductance regulator (CFTR) and the calcium-activated chloride channel (CaCC). This inhibition has been shown to have therapeutic potential in the treatment of diseases such as cystic fibrosis and hypertension.

properties

IUPAC Name

N-[2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O3S/c1-12-2-8-15(9-3-12)25(22,23)19-11-10-16-20-17(21-24-16)13-4-6-14(18)7-5-13/h2-9,19H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZFVAEUUNBRQAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCC2=NC(=NO2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-YL]ethyl}-4-methylbenzene-1-sulfonamide

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